7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one
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Overview
Description
7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is an organic compound belonging to the class of triazolopyrimidines. This compound is characterized by a triazole ring fused to a pyrimidine ring, with an amino group at the 7th position and a methyl group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one typically involves multi-step reactions. One common method includes the reaction of 1,3-dihalopropane with aminopyrimidine to form an intermediate, followed by reduction, ketonization, and cyclization steps . The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . This interaction can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
7-Amino-6-methyl-4H,5H-[1,2,4]triazolo[1,5-A]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino and methyl groups contribute to its potential as a versatile intermediate in various synthetic pathways and its efficacy as a CDK2 inhibitor .
Properties
IUPAC Name |
7-amino-6-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-3-4(7)11-6(8-2-9-11)10-5(3)12/h2H,7H2,1H3,(H,8,9,10,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZHQUUMTLUJFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=NC=N2)NC1=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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